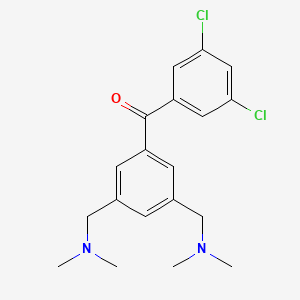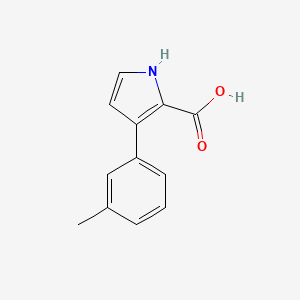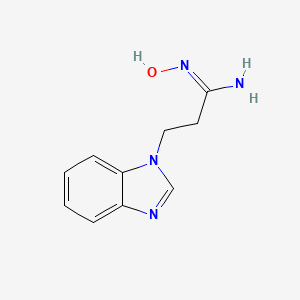
3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide typically involves the reaction of benzimidazole with appropriate reagents to introduce the hydroxypropanimidamide group. One common method involves the reaction of benzimidazole with 3-chloropropionitrile, followed by hydrolysis and subsequent reaction with hydroxylamine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Aplicaciones Científicas De Investigación
3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Benzimidazol-1-yl)propan-1-amine: This compound has a similar structure but lacks the hydroxypropanimidamide group.
3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride: This compound has a carboxylic acid group instead of the hydroxypropanimidamide group.
3-(1H-Benzimidazol-1-yl)benzoic acid: This compound has a benzoic acid group attached to the benzimidazole ring.
Uniqueness
3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide is unique due to the presence of the hydroxypropanimidamide group, which imparts specific chemical and biological properties. This functional group can participate in hydrogen bonding and other interactions, making the compound useful in various applications where such interactions are important.
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
3-(benzimidazol-1-yl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C10H12N4O/c11-10(13-15)5-6-14-7-12-8-3-1-2-4-9(8)14/h1-4,7,15H,5-6H2,(H2,11,13) |
Clave InChI |
NTPXAUUVKOTUGX-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=CN2CC/C(=N\O)/N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2CCC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


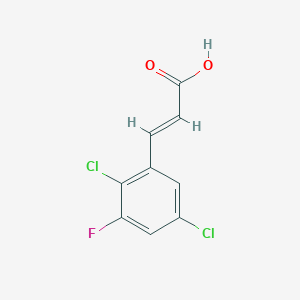

![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)

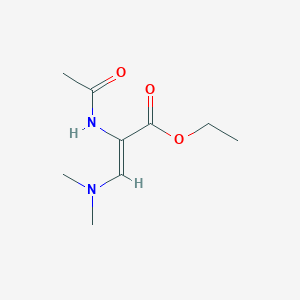
![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)
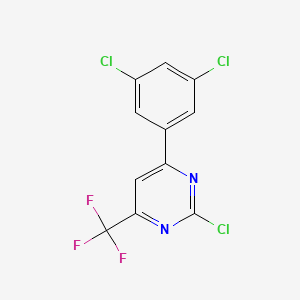
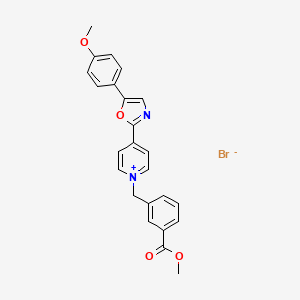
![9-Chloro-5',5'-dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B13727624.png)
![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)
